molecular formula C16H17FN4O2S B3000199 N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-propyloxamide CAS No. 946353-91-9

N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-propyloxamide

Cat. No.: B3000199
CAS No.: 946353-91-9
M. Wt: 348.4
InChI Key: UUAWMSVAGKLBCF-UHFFFAOYSA-N
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Description

N'-[2-(4-Fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-propyloxamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core substituted with a 4-fluorophenyl group at position 2 and an N-propyloxamide moiety at position 2. Its structure integrates a fused thiophene-pyrazole system, which is critical for its biological activity. The compound has been identified as part of a class of autotaxin inhibitors, targeting the enzyme autotaxin (ATX), a key player in lysophosphatidic acid (LPA) biosynthesis associated with fibrosis, cancer, and inflammatory diseases .

Structural characterization of such compounds often employs X-ray crystallography, with tools like the SHELX software suite historically used for small-molecule refinement .

Properties

IUPAC Name

N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-propyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN4O2S/c1-2-7-18-15(22)16(23)19-14-12-8-24-9-13(12)20-21(14)11-5-3-10(17)4-6-11/h3-6H,2,7-9H2,1H3,(H,18,22)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUAWMSVAGKLBCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C(=O)NC1=C2CSCC2=NN1C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-propyloxamide is a synthetic compound belonging to the thienopyrazole class, which has gained attention for its potential biological activities and therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Molecular Structure

The molecular formula for this compound is C17H19FN4O3SC_{17}H_{19}FN_{4}O_{3}S. The structure features a thieno[3,4-c]pyrazole core, which is characterized by the following:

  • Thieno[3,4-c]pyrazole core : This heterocyclic structure is known for its diverse biological activities.
  • Fluorophenyl group : Enhances the compound's chemical reactivity and potential interactions with biological targets.
  • Propyloxamide moiety : Contributes to the compound's pharmacological properties.

The biological activity of this compound is hypothesized to involve modulation of specific enzymes or receptors. The compound may interact with active sites or alter the conformations of these biological targets, leading to changes in cellular signaling pathways. This interaction can potentially inhibit or activate various cellular processes.

Pharmacological Properties

The compound's pharmacological properties have been investigated in several studies. Notable findings include:

  • Antitumor Activity : Research has indicated that compounds similar to this compound exhibit significant antitumor effects against various cancer cell lines. For instance, studies have shown that thienopyrazole derivatives can inhibit the growth of non-small cell lung cancer (NSCLC) cells by targeting specific kinases involved in tumor progression .
  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes related to cancer cell proliferation. For example, it may affect the activity of EGFR (epidermal growth factor receptor) mutations commonly associated with NSCLC .

Case Studies

  • Cell Line Studies : In vitro assays using cancer cell lines such as A549 and NCI-H1975 demonstrated that thienopyrazole derivatives exhibit cytotoxic effects. The half-maximal inhibitory concentration (IC50) values were recorded as low as 0.297 μM for some derivatives .
  • Mechanistic Insights : Further studies suggested that modifications in the side chains of thienopyrazole compounds could enhance their activity against specific cancer types. For instance, compounds with halogen substitutions showed increased potency compared to those with longer or branched side chains .

Data Table

PropertyValue
Molecular FormulaC17H19FN4O3S
Antitumor IC50 (A549)>50 μM
Antitumor IC50 (NCI-H1975)0.297 μM
Mechanism of ActionEGFR inhibition
SolubilityModerate in polar solvents

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Thieno[3,4-c]Pyrazole Derivatives

Compound Name Substituent at Position 3 Key Structural Features Biological Target Hypothesized Impact
N'-[2-(4-Fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-propyloxamide N-Propyloxamide - 4-Fluorophenyl (electron-withdrawing)
- Propyl chain (moderate lipophilicity)
Autotaxin (ATX) Balanced solubility and binding affinity; potential for oral bioavailability
N-[2-(4-Fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide (1020048-57-0) Furan-2-carboxamide - 5-oxo group (increased polarity)
- Furan ring (π-electron-rich)
Not explicitly stated (likely ATX) Enhanced polarity may reduce membrane permeability; furan could improve target interaction via π-stacking
N-[2-(4-Nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-(trifluoromethyl)benzamide 3-(Trifluoromethyl)benzamide - 4-Nitrophenyl (strong electron-withdrawing)
- CF3 group (high electronegativity)
Not explicitly stated Increased metabolic stability due to CF3; nitro group may limit solubility

Key Observations:

Substituent Electronic Effects :

  • The 4-fluorophenyl group in the target compound provides moderate electron-withdrawing effects, favoring target binding without severely compromising solubility. In contrast, the 4-nitrophenyl group in the analog () introduces stronger electron withdrawal, which may enhance binding but reduce aqueous solubility .
  • The trifluoromethyl (CF3) group in ’s compound increases electronegativity and metabolic stability, a feature absent in the target compound.

The furan-2-carboxamide substituent () introduces a planar, aromatic system that could enhance π-π interactions with hydrophobic enzyme pockets but may reduce solubility due to increased rigidity .

Biological Activity: While explicit IC50 values or potency data are unavailable in the provided evidence, the structural similarities suggest shared autotaxin inhibition mechanisms.

Research Findings and Implications

  • However, the analogs in feature distinct pyrrolo-pyridazine cores, indicating broader exploration of heterocyclic systems for ATX inhibition .
  • Synthetic Accessibility: The thieno[3,4-c]pyrazole scaffold is synthetically versatile, allowing modular substitution to optimize activity. For example, replacing the oxamide with carboxamide groups () simplifies synthesis but may alter metabolic pathways .

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